4-Pyrimidinol, 5-ethyl-2-methylthio-

Descripción general

Descripción

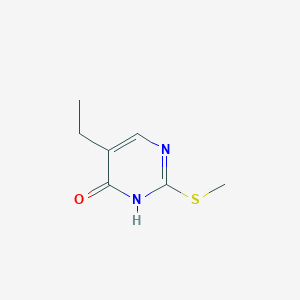

4-Pyrimidinol, 5-ethyl-2-methylthio- is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Pyrimidinol, 5-ethyl-2-methylthio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinol, 5-ethyl-2-methylthio- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

4-Pyrimidinol, 5-ethyl-2-methylthio- (CAS No. 30150-54-0) is a sulfur-containing pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various mechanisms of action, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that compounds with similar structures to 4-Pyrimidinol, including those containing methylthio groups, often exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives with methylthio functionalities can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

| Compound Type | Activity Against | Reference |

|---|---|---|

| Methylthio derivatives | Staphylococcus aureus | |

| Thiazolidinedione derivatives | PPARγ activation |

The mechanism of action for 4-Pyrimidinol, 5-ethyl-2-methylthio- is likely related to its interaction with specific biological targets. Compounds in this class often inhibit enzyme activity by binding to active sites or altering enzyme conformation through metal ion interactions. The presence of the methylthio group may enhance lipophilicity, facilitating membrane penetration and improving bioavailability .

Case Studies

Case Study 1: Antibacterial Evaluation

In a comparative study of various thiazolidinedione derivatives, it was found that those with sulfur substitutions showed improved activity against Staphylococcus epidermidis. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Drug Development Potential

A recent investigation into the pharmacological potential of pyrimidine derivatives indicated that compounds similar to 4-Pyrimidinol could serve as lead candidates for drug development targeting specific receptors involved in metabolic disorders. The study focused on the activation of PPARγ, which is crucial for regulating glucose metabolism and insulin sensitivity .

Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of various derivatives of pyrimidine compounds. The following table summarizes key findings:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Pyrimidinol derivatives, including 5-ethyl-2-methylthio-, have been extensively studied for their pharmaceutical properties. They serve as key intermediates in the synthesis of various bioactive molecules:

- Antiviral and Anticancer Agents : Research indicates that compounds derived from 4-pyrimidinol exhibit significant antiviral and anticancer activities. For instance, derivatives have shown effectiveness against chronic lymphocytic leukemia cells, with therapeutic windows significantly higher than those of standard treatments .

- Anti-inflammatory Effects : Several studies have demonstrated the anti-inflammatory potential of pyrimidine derivatives. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes effectively, which are crucial targets in the treatment of inflammatory diseases .

Agricultural Chemistry

In agricultural applications, 4-Pyrimidinol compounds are utilized to develop agrochemicals aimed at pest control and crop protection. Their effectiveness in this area contributes to sustainable agricultural practices by providing alternatives to traditional pesticides .

Biochemical Research

The role of 4-Pyrimidinol in biochemical research is significant:

- Metabolic Pathway Studies : Researchers employ these compounds in biochemical assays to investigate metabolic pathways and enzyme functions. This helps in understanding various biological processes and disease mechanisms .

- Enzyme Inhibition Studies : The ability of pyrimidine derivatives to inhibit specific enzymes makes them valuable tools for studying enzyme kinetics and mechanisms .

Material Science

In material science, 4-Pyrimidinol derivatives are explored for their utility as polymer additives. These additives can enhance the durability and performance of materials used in various manufacturing processes. The incorporation of such compounds can lead to improved mechanical properties and resistance to environmental degradation .

Analytical Chemistry

4-Pyrimidinol is also applied in analytical chemistry:

- Detection and Quantification : The compound is utilized in various analytical methods for detecting and quantifying biomolecules. This application is particularly important in clinical diagnostics and environmental monitoring .

Case Studies

Several case studies highlight the effectiveness of 4-Pyrimidinol derivatives:

- Synthesis of Anticancer Agents : A study demonstrated the synthesis of a series of substituted pyrimidines that exhibited potent anticancer activity against specific cancer cell lines. The therapeutic efficacy was evaluated through cytotoxicity assays, revealing promising results .

- COX Inhibition Studies : In another research effort, several pyrimidine derivatives were screened for their COX-1 and COX-2 inhibitory activities. The results indicated that some compounds had IC50 values comparable to established anti-inflammatory drugs like celecoxib, showcasing their potential as new therapeutic agents .

- Agrochemical Formulation : Research on the formulation of agrochemicals using 4-Pyrimidinol derivatives demonstrated effective pest control measures that reduced crop damage significantly while being environmentally friendly .

Q & A

Q. Basic: What spectroscopic methods are recommended for structural characterization of 4-Pyrimidinol, 5-ethyl-2-methylthio-?

To confirm structural integrity and purity, use a combination of NMR spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, IR spectroscopy to identify functional groups (e.g., -OH or thioether bonds), and mass spectrometry for molecular weight validation. For advanced confirmation, X-ray crystallography can resolve spatial arrangements, as demonstrated in studies of related pyrimidine-thioether derivatives . Ensure sample purity via recrystallization or column chromatography (as in ) to avoid spectral interference.

Q. Basic: How can synthesis protocols for 4-Pyrimidinol, 5-ethyl-2-methylthio- be optimized for higher yield?

Key steps include:

- Nucleophilic substitution : Introduce substituents (e.g., methylthio or ethyl groups) using formaldehyde or alkyl halides under basic conditions (e.g., NaOH) .

- Temperature control : Maintain mild conditions (40–60°C) to prevent side reactions.

- Purification : Employ recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .

- Waste management : Follow protocols for hazardous byproduct disposal (e.g., phosphorous-containing waste) to meet safety standards .

Q. Advanced: How do structural modifications to the pyrimidine core influence biological activity in drug development?

Systematic SAR studies should:

- Vary substituents : Replace the methylthio group with bulkier moieties (e.g., phenyl or trifluoromethyl) to assess steric effects on target binding .

- Modify hydrophilicity : Introduce hydroxyl or amine groups to enhance solubility and bioavailability, as seen in analogues with improved antimicrobial activity .

- Compare bioactivity : Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to link structural changes (e.g., 5-ethyl vs. 5-propyl chains) to potency shifts . Reference tables from to correlate substituents with activity profiles.

Q. Advanced: How can contradictions in biological activity data (e.g., toxicity vs. therapeutic potential) be resolved?

- Dose-response studies : Establish a therapeutic index by comparing acute toxicity (e.g., LD₅₀ in rodents, as in ) with effective doses in disease models .

- Mechanistic assays : Use orthogonal methods (e.g., RNA sequencing or proteomics) to differentiate on-target effects from off-target toxicity.

- Model systems : Validate findings across in vitro (cell lines), ex vivo (organoids), and in vivo models to account for metabolic differences .

Q. Advanced: What computational strategies predict ADME properties of 4-Pyrimidinol derivatives?

- In silico tools : Use QSAR models (e.g., SwissADME or ADMETLab) to predict absorption, distribution, and metabolism based on logP, polar surface area, and hydrogen-bonding capacity .

- Molecular docking : Screen derivatives against cytochrome P450 enzymes to assess metabolic stability or potential drug-drug interactions.

- Toxicity prediction : Apply tools like ProTox-II to identify structural alerts (e.g., reactive thioether groups) linked to hepatotoxicity .

Q. Advanced: How can 4-Pyrimidinol, 5-ethyl-2-methylthio- be applied in coordination chemistry or material science?

- Ligand design : Utilize the thioether and pyrimidine-N atoms to coordinate metal ions (e.g., Cu²⁺ or Zn²⁺) for constructing porous polymers or catalysts .

- Synthesis conditions : Optimize solvent (DMF/water mixtures) and temperature for self-assembly of coordination networks.

- Characterization : Analyze topology via X-ray diffraction and porosity via BET surface area measurements .

Propiedades

IUPAC Name |

5-ethyl-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-5-4-8-7(11-2)9-6(5)10/h4H,3H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGTURXOIZDUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(NC1=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.